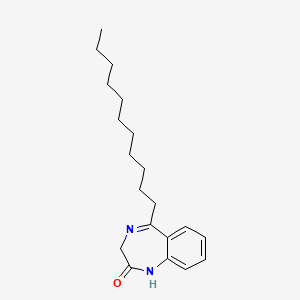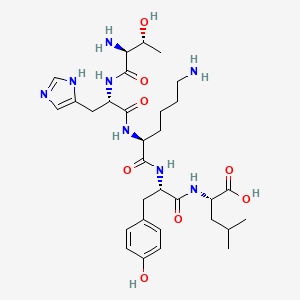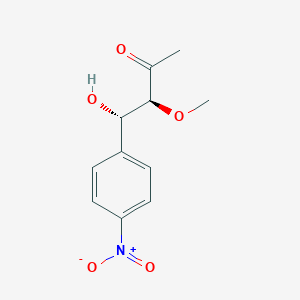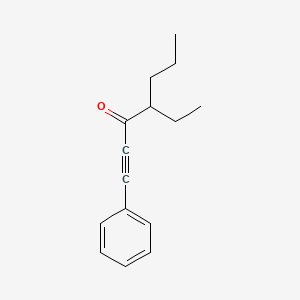![molecular formula C25H26N6O4S B12612758 8-[4-(4-benzylpiperazin-1-yl)sulfonylphenyl]-1-propylpurine-2,6-dione](/img/structure/B12612758.png)
8-[4-(4-benzylpiperazin-1-yl)sulfonylphenyl]-1-propylpurine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-[4-(4-benzylpiperazin-1-yl)sulfonylphenyl]-1-propylpurine-2,6-dione is a complex organic compound that has garnered interest in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of reductive amination, where the benzylpiperazine is reacted with an appropriate aldehyde in the presence of a reducing agent such as sodium cyanoborohydride in methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis and purification techniques. The use of high-throughput screening and parallel synthesis can also be employed to streamline the production process .
Analyse Des Réactions Chimiques
Types of Reactions
8-[4-(4-benzylpiperazin-1-yl)sulfonylphenyl]-1-propylpurine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylpiperazine moiety, where nucleophiles replace the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines or alcohols .
Applications De Recherche Scientifique
8-[4-(4-benzylpiperazin-1-yl)sulfonylphenyl]-1-propylpurine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties
Mécanisme D'action
The mechanism of action of 8-[4-(4-benzylpiperazin-1-yl)sulfonylphenyl]-1-propylpurine-2,6-dione involves its interaction with specific molecular targets. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The sulfonylphenyl group may enhance the compound’s binding affinity and selectivity for these targets. The purine core can also play a role in the compound’s overall biological activity by interacting with enzymes involved in purine metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Similar in structure due to the presence of the benzylpiperazine moiety.
N-{4-[(4-benzylpiperazin-1-yl)sulfonyl]phenyl}acetamide: Shares the sulfonylphenyl group and benzylpiperazine moiety.
Uniqueness
8-[4-(4-benzylpiperazin-1-yl)sulfonylphenyl]-1-propylpurine-2,6-dione is unique due to its combination of a purine core with both benzylpiperazine and sulfonylphenyl groups. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds, making it a valuable molecule for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C25H26N6O4S |
|---|---|
Poids moléculaire |
506.6 g/mol |
Nom IUPAC |
8-[4-(4-benzylpiperazin-1-yl)sulfonylphenyl]-1-propylpurine-2,6-dione |
InChI |
InChI=1S/C25H26N6O4S/c1-2-12-31-24(32)21-23(28-25(31)33)27-22(26-21)19-8-10-20(11-9-19)36(34,35)30-15-13-29(14-16-30)17-18-6-4-3-5-7-18/h3-11H,2,12-17H2,1H3 |
Clé InChI |
BZHKYRCAJIBFCR-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C(=O)C2=NC(=NC2=NC1=O)C3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)CC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Fluoro-4'-heptyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12612694.png)

![2-(4-Anilinoquinazolin-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione](/img/structure/B12612701.png)
![N-(4-{[2-(Dimethylamino)ethyl]amino}-3-nitrophenyl)acetamide](/img/structure/B12612712.png)
![1H-Indazole-3-carboxylic acid, 1-[(2-chloro-4-fluorophenyl)methyl]-](/img/structure/B12612716.png)

![9-Bromo-6-[2-(methylamino)ethyl]benzo[h]isoquinolin-1(2h)-one](/img/structure/B12612723.png)


![{2,4-Bis[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol](/img/structure/B12612752.png)


![N-[3-(Aminomethyl)phenyl]-1,3-thiazolidine-3-carboxamide](/img/structure/B12612775.png)
